molecular formula C3H2F3N3 B3190320 5-(Trifluoromethyl)-1H-1,2,3-triazole CAS No. 40964-54-3

5-(Trifluoromethyl)-1H-1,2,3-triazole

Cat. No. B3190320
CAS RN: 40964-54-3
M. Wt: 137.06 g/mol
InChI Key: DIBFBUQGVMZWTM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “5-(Trifluoromethyl)-1H-1,2,3-triazole” were not found, trifluoromethyl-containing compounds are known to be involved in various chemical reactions .

Scientific Research Applications

Supramolecular and Coordination Chemistry

5-(Trifluoromethyl)-1H-1,2,3-triazole, a derivative of 1H-1,2,3-triazoles, is notable for its diverse applications in supramolecular and coordination chemistry. These triazoles are highly valued for their polarized carbon atom which enables the complexation of anions through hydrogen and halogen bonding. The versatility extends to their use in anion recognition, catalysis, and photochemistry, surpassing their initial usage in click chemistry (Schulze & Schubert, 2014).

Antimicrobial Activity

Substituted 1,2,3-triazoles have demonstrated significant antimicrobial activity. Specific derivatives synthesized through 1,3-dipolar cycloaddition reactions exhibit promising antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Holla et al., 2005).

Synthesis and Chemical Properties

Efficient methodologies for synthesizing fluorinated 1,4,5-substituted 1,2,3-triazoles have been developed, highlighting the regioselective formation of these compounds. The process tolerates various functionalities, opening avenues for diverse chemical applications (Shen et al., 2015).

Energetic Materials

Triazole derivatives, particularly those substituted with trinitromethyl groups, form a new class of high-density energetic materials. These compounds are identified as potential explosives due to their high density, thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).

Pharmaceutical Applications

In the pharmaceutical domain, triazoles have garnered interest due to their broad range of biological activities. Their structural versatility makes them a core element in drug development, especially in areas like anti-inflammatory, antimicrobial, and antitumoral applications (Ferreira et al., 2013).

Synthesis of Peptidomimetics and Biologically Active Compounds

The 5-amino-1,2,3-triazole-4-carboxylic acid derivative serves as a foundation for creating peptidomimetics and biologically active compounds. These derivatives have been utilized in the synthesis of HSP90 inhibitors, underscoring their pharmaceutical significance (Ferrini et al., 2015).

properties

IUPAC Name

4-(trifluoromethyl)-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3N3/c4-3(5,6)2-1-7-9-8-2/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFBUQGVMZWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
Z Xiong, XL Qiu, Y Huang, FL Qing - Journal of Fluorine Chemistry, 2011 - Elsevier
Herein described was a straightforward method for the highly regioselective synthesis of 5-trifluoromethyl-1,2,3-triazole nucleoside analogues, which featured the utilization of tert-…
Number of citations: 15 www.sciencedirect.com
MÁ Farrán, MÁ Bonet, RM Claramunt… - … Section C: Structural …, 2018 - scripts.iucr.org
J147 [N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N′-(3-methoxybenzylidene)acetohydrazide] has recently been reported as a promising new drug for the treatment of Alzheimer's disease. …
Number of citations: 9 scripts.iucr.org
RT Iminov, AV Mashkov, BA Chalyk… - European Journal of …, 2013 - Wiley Online Library
The reaction of ethyl 3‐(alkylamino)‐4,4,4‐trifluoro‐but‐2‐enoates with mesyl azide in the presence of 1,8‐diazabicyclo[5.4.0]undec‐7‐ene (DBU) gave ethyl 1‐alkyl‐5‐trifluoromethyl‐1…
BI Usachev - Journal of Fluorine Chemistry, 2018 - Elsevier
This review is devoted to the chemistry of fluoroalkyl-substituted 1,2,3-triazoles: their synthesis and chemical properties. Synthesis of C-fluoroalkyl-substituted 1,2,3-triazoles and N-…
Number of citations: 11 www.sciencedirect.com
YA Rozin, J Leban, W Dehaen, VG Nenajdenko… - Tetrahedron, 2012 - Elsevier
1-Trifluoromethyl-substituted 1,3-dicarbonyl compounds are shown to undergo 100% regioselective cyclization in reactions with alkyl and aryl azides to form 4-acyl-5-trifluoromethyl-1,2,…
Number of citations: 48 www.sciencedirect.com
HG Bonacorso, MC Moraes, CW Wiethan… - Journal of Fluorine …, 2013 - Elsevier
This paper describes an efficient method for synthesis of rufinamide analogs from the 1,3-dipolar cycloaddition and/or electrocyclization reactions under conventional thermal conditions …
Number of citations: 29 www.sciencedirect.com
M Stanitska, M Mahmoudi, N Pokhodylo… - BALTIC POLYMER …, 2022 - haldus.taltech.ee
Our primary effort was to develop the way of molecular design and convenient synthesis of new compounds bearing 1H-1, 2, 3-triazoles as accepting fragments and exhibiting thermally …
Number of citations: 0 haldus.taltech.ee
N Pokhodylo, N Finiuk, O Klyuchivska… - European Journal of …, 2022 - Elsevier
The N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were synthesized via the condensation of variety of 1H-1,2,3-triazole-4-carboxylic acids and 4-thiocyanatoaniline using …
Number of citations: 2 www.sciencedirect.com
N Seus, LC Goncalves, AM Deobald, L Savegnago… - Tetrahedron, 2012 - Elsevier
The β-enaminone–azide cycloaddition has been used for the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates by reaction of azidophenyl arylselenides with β-keto-esters. The …
Number of citations: 94 www.sciencedirect.com
S Zhou, H Liao, M Liu, G Feng, B Fu, R Li… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety were designed, synthesized and evaluated for their in vitro …
Number of citations: 71 www.sciencedirect.com

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